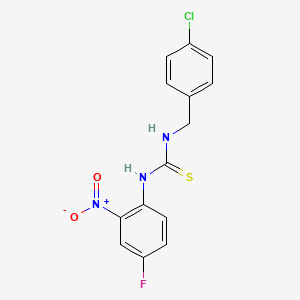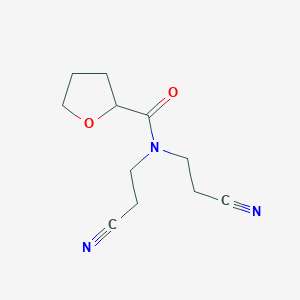![molecular formula C20H24N2O6S B4119582 N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4119582.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide
Description
Synthesis Analysis
The synthesis of compounds related to N-(1,3-Benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide involves multi-step chemical reactions, starting from basic aromatic amines and progressing through various sulfonamide formations. One approach starts with N-2,3-dihydrobenzo[1,4]-dioxin-6-amine reacting with 4-methylbenzenesulfonyl chloride in aqueous Na2CO3, followed by reactions with substituted phenylacetamides to yield various sulfonamide derivatives (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using spectroscopic methods such as IR, 1H-NMR, and CHN analysis. These techniques confirm the presence of benzodioxane and acetamide moieties as well as the sulfonamide linkages crucial for biological activity.
Chemical Reactions and Properties
Chemical reactions involving these compounds include ring cleavage and subsequent functional group transformations, leading to various derivatives with potential biological activities. For example, the cleavage of N-acyl- and N-(acylsulfonyl)histamines with di-tert-butyl dicarbonate in aqueous acetonitrile results in the synthesis of compounds with amino and sulfonamido functionalities (Warshawsky et al., 1990).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are determined through various analytical techniques. These properties are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group analysis, are crucial for predicting the compound's interactions with biological targets. The acidity constants (pKa) of related acetamide derivatives, for example, were determined via UV spectroscopic studies, indicating the compounds' protonation states under physiological conditions (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-3-14(2)22-29(24,25)17-7-5-16(6-8-17)26-12-20(23)21-11-15-4-9-18-19(10-15)28-13-27-18/h4-10,14,22H,3,11-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBJFLHUKVZJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4119506.png)
![3-isopropyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4119517.png)
![5-(4-chlorophenyl)-3-methyl-1-[(2-methylphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4119529.png)
![methyl 2-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4119532.png)
![N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4119544.png)

![1-isobutyl-4-{[4-(methylsulfonyl)-1,4-diazepan-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B4119550.png)
![N-benzyl-3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4119552.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4119567.png)
![methyl 2-[6-bromo-3-(4-morpholinylcarbonyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]propanoate](/img/structure/B4119575.png)
![4-[({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B4119583.png)
![methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B4119602.png)

![N-(2,4-difluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4119615.png)